Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride
Overview
Description
Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O4S and a molecular weight of 334.82 g/mol . This compound is known for its unique molecular structure, which includes a piperidine ring and a benzoate ester group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate: Similar structure but without the hydrochloride salt.
4-(N-piperidin-4-ylsulfamoyl)benzoic acid: Lacks the ester group.
N-(4-sulfamoylphenyl)piperidine: Similar sulfonamide and piperidine groups but different overall structure.
Uniqueness
Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride is unique due to its combination of a piperidine ring, sulfonamide group, and benzoate ester, which confer distinct chemical and biological properties .
Biological Activity
Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring attached to a benzoate moiety via a sulfamoyl group. This structural configuration is critical for its biological interactions.
Chemical Formula : C13H18ClN3O3S
Molecular Weight : 319.82 g/mol
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which can lead to reduced cytokine production.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in vitro.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various bacterial strains.
- Cytotoxic Effects : Research indicates varying degrees of cytotoxicity against cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Data Table: Biological Activity Summary
Activity | Effect | Reference |
---|---|---|
Anti-inflammatory | Reduces IL-1β production | |
Antimicrobial | Effective against bacteria | |
Cytotoxicity | Varies by cancer cell line |
Case Studies and Research Findings
- Anti-inflammatory Study : A study published in Molecules demonstrated that this compound significantly inhibited IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Cytotoxicity Evaluation : Another research effort evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at specific concentrations, the compound induced apoptosis, highlighting its potential role in cancer therapy .
- Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results in inhibiting growth, which suggests further development as an antimicrobial agent .
Properties
IUPAC Name |
methyl 4-(piperidin-4-ylsulfamoyl)benzoate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S.ClH/c1-19-13(16)10-2-4-12(5-3-10)20(17,18)15-11-6-8-14-9-7-11;/h2-5,11,14-15H,6-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGXYDROVWMVMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-69-4 | |
Record name | Benzoic acid, 4-[(4-piperidinylamino)sulfonyl]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.